molecular formula C7H8BN3O2 B13471953 (1-Methyl-1H-imidazo[4,5-c]pyridin-7-yl)boronic acid

(1-Methyl-1H-imidazo[4,5-c]pyridin-7-yl)boronic acid

Cat. No.: B13471953
M. Wt: 176.97 g/mol
InChI Key: YXRDIVDRIJNEPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Methyl-1H-imidazo[4,5-c]pyridin-7-yl)boronic acid is a heterocyclic compound that features both an imidazole and a pyridine ring fused together. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The boronic acid group attached to the imidazo[4,5-c]pyridine core enhances its reactivity, making it a valuable building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization to form the imidazo[4,5-c]pyridine core . The boronic acid group can then be introduced via a Suzuki-Miyaura coupling reaction using appropriate boronic acid derivatives .

Industrial Production Methods

Industrial production methods for (1-Methyl-1H-imidazo[4,5-c]pyridin-7-yl)boronic acid are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1H-imidazo[4,5-c]pyridin-7-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds .

Mechanism of Action

The mechanism of action of (1-Methyl-1H-imidazo[4,5-c]pyridin-7-yl)boronic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by interacting with specific molecular targets. The boronic acid group can form reversible covalent bonds with active site residues, thereby inhibiting enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C7H8BN3O2

Molecular Weight

176.97 g/mol

IUPAC Name

(1-methylimidazo[4,5-c]pyridin-7-yl)boronic acid

InChI

InChI=1S/C7H8BN3O2/c1-11-4-10-6-3-9-2-5(7(6)11)8(12)13/h2-4,12-13H,1H3

InChI Key

YXRDIVDRIJNEPQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=CC2=C1N(C=N2)C)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.